N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine
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Overview
Description
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two dimethylphenyl groups attached to a biphenyl structure through an amine linkage. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Amination Reaction: The initial step involves the formation of the amine linkage. This can be achieved through a nucleophilic substitution reaction where an amine group is introduced to the biphenyl structure.
Dimethylation: The introduction of dimethyl groups to the phenyl rings can be carried out using Friedel-Crafts alkylation. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions and high yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the phenyl rings. Reagents such as halogens and sulfonic acids are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine
- N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine
- N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)benzeneamine
Uniqueness
N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
169256-78-4 |
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Molecular Formula |
C28H27N |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2,3-dimethyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C28H27N/c1-20-13-16-27(19-22(20)3)29(28-12-8-9-21(2)23(28)4)26-17-14-25(15-18-26)24-10-6-5-7-11-24/h5-19H,1-4H3 |
InChI Key |
VBXXSIBMPQJNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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